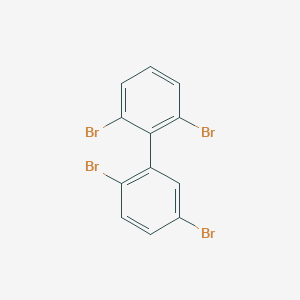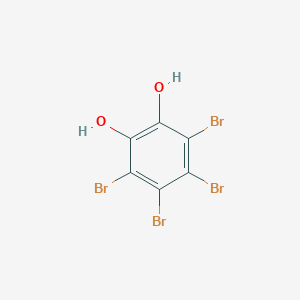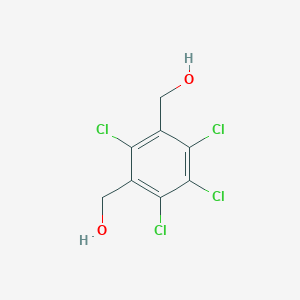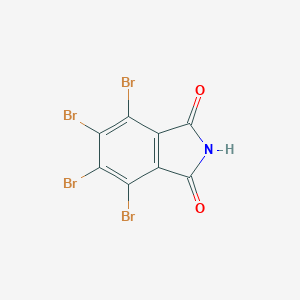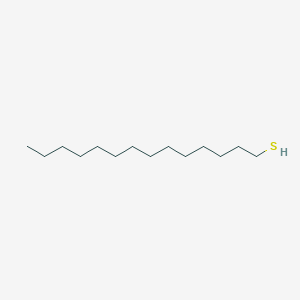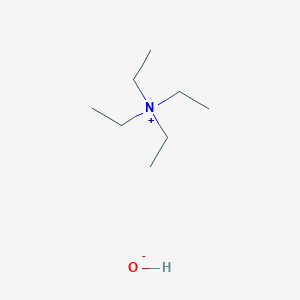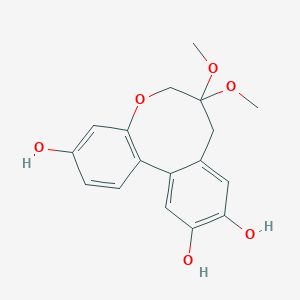
Protosappanin A dimethyl acetal
概要
説明
Protosappanin A dimethyl acetal is a homoisoflavonoid compound that can be isolated from the heartwood of Caesalpinia sappan, a plant native to tropical Asia . This compound is known for its significant xanthine oxidase inhibitory activity, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Protosappanin A and its derivatives can be achieved through a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave irradiation . This method involves six linear steps, with dibenzo[b,d]oxepinones serving as key intermediates .
Industrial Production Methods
the compound can be extracted from the ground powder of Caesalpinia sappan using thionyl chloride, followed by filtration and concentration to obtain the desired product .
化学反応の分析
Types of Reactions
Protosappanin A dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with sodium borohydride yields different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of p-toluenesulfonic acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: p-Toluenesulfonic acid in methanol is used for substitution reactions .Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohol derivatives such as protosappanin B.
Substitution: Dimethyl acetal derivatives.
科学的研究の応用
Protosappanin A dimethyl acetal has a wide range of scientific research applications:
作用機序
Protosappanin A dimethyl acetal exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By inhibiting this enzyme, the compound reduces the production of uric acid and reactive oxygen species, thereby exerting antioxidant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Brazilin: Another homoisoflavonoid from Caesalpinia sappan with antioxidant properties.
Sappanone A: Known for its anti-inflammatory effects.
Hematoxylin: Used as a dye and has similar biological activities.
Uniqueness
Protosappanin A dimethyl acetal stands out due to its significant xanthine oxidase inhibitory activity, which is higher compared to other similar compounds . This makes it particularly valuable in research focused on oxidative stress and related diseases.
特性
IUPAC Name |
10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDBMDJWUPWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?
A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. this compound (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.
Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of this compound?
A2: The provided research [] does not elaborate on the biological activity of this compound. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


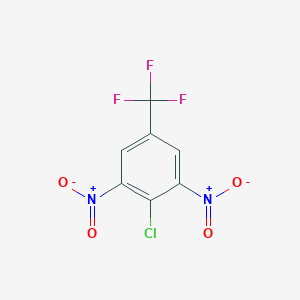
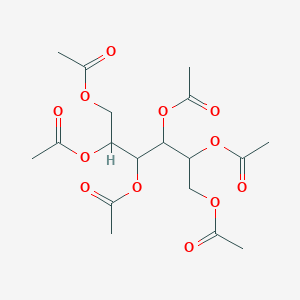
![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)

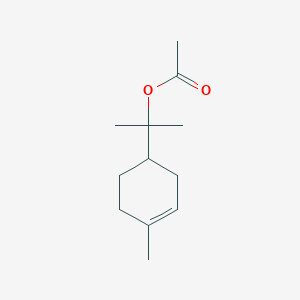
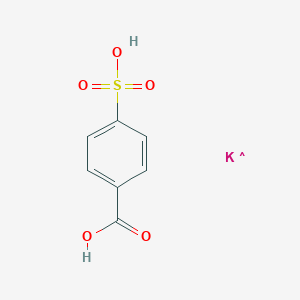
![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)
